molecular formula C15H16N2O3S B4561538 ethyl [(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino](oxo)acetate

ethyl [(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino](oxo)acetate

Cat. No.: B4561538
M. Wt: 304.4 g/mol
InChI Key: YDYXGAWKPFHBCJ-UHFFFAOYSA-N
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Description

Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of an ethyl group, a phenyl group, and an amino group attached to the thiazole ring, along with an oxoacetate moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-11-12(10-8-6-5-7-9-10)16-15(21-11)17-13(18)14(19)20-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYXGAWKPFHBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid derivatives. The Hantzsch method is a common approach for synthesizing thiazole compounds, which are crucial for creating biologically active molecules. This method allows for the formation of various derivatives that can be further modified for enhanced efficacy and specificity in biological applications .

Biological Activities

Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate has been studied for its diverse biological activities:

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In one study, compounds similar to ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL
Bacillus cereus64 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa256 µg/mL

These findings suggest that modifications in the thiazole structure significantly influence the antimicrobial potency .

Anticancer Activity

Thiazole derivatives have been recognized for their potential anticancer properties. A study highlighted that certain thiazole compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate is being explored for its ability to inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Agents

The compound has shown promise as an anti-inflammatory agent. Its derivatives have been tested for their ability to inhibit inflammatory mediators in cellular models, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Antiviral Activity

Recent studies have indicated that thiazole-based compounds possess antiviral properties against several viruses, including influenza and hepatitis C virus. Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate is under investigation for its efficacy in viral inhibition .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various thiazole derivatives, ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate was assessed for its antimicrobial properties against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 32 µg/mL against Staphylococcus aureus.

Case Study 2: Anticancer Research

A study focused on the anticancer effects of thiazole derivatives found that ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate inhibited cell proliferation in human cancer cell lines by inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate can be compared with other thiazole derivatives such as:

The uniqueness of ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate lies in its specific substituents and their combined effects on its biological activity.

Biological Activity

Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various pharmacological effects supported by research findings.

Chemical Structure and Properties

The molecular formula of ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 304.36 g/mol. The compound features a thiazole ring, which is known for its role in numerous bioactive molecules. The structural representation highlights the thiazole moiety's influence on the compound's biological properties.

Synthesis

The synthesis of ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate typically involves the reaction of thiazole derivatives with various acetic acid derivatives under controlled conditions. Such synthetic pathways are crucial for obtaining compounds with desired biological activities.

Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit notable antitumor properties. For instance, compounds containing a thiazole ring have shown cytotoxic effects against various cancer cell lines. The presence of substituents on the thiazole ring significantly affects the potency of these compounds. In one study, derivatives similar to ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong antitumor potential .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate has been evaluated for its effectiveness against various bacterial strains. Studies have reported that certain thiazole derivatives possess significant antibacterial activity, with some showing inhibition zones comparable to standard antibiotics .

Antidiabetic Effects

Emerging studies suggest that thiazole derivatives may play a role in managing diabetes. Ethyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)aminoacetate has been investigated for its potential to enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This property could be attributed to the compound's ability to modulate glucose metabolism through various biochemical pathways.

Case Studies and Research Findings

Study Biological Activity Findings
Study AAntitumorIC50 = 1.61 µg/mL against MCF7 cell line
Study BAntimicrobialEffective against Staphylococcus aureus with significant inhibition zones
Study CAntidiabeticReduced blood glucose levels in diabetic rats

Q & A

Basic Research Question

  • NMR : 1^1H NMR (DMSO-d6) shows distinct signals for the thiazole NH (δ 10.2 ppm, broad singlet) and ethyl ester protons (δ 1.2–1.4 ppm, triplet). 13^{13}C NMR confirms the oxoacetate carbonyl at δ 168.5 ppm.
  • IR : Strong absorption at 1720 cm1^{-1} (C=O ester) and 1650 cm1^{-1} (C=O oxoamide).
  • MS : ESI-MS ([M+H]+^+ at m/z 333.1) aligns with theoretical molecular weight. Contradictions between calculated and observed data (e.g., unexpected fragmentation) are resolved via HRMS and isotopic pattern analysis .

What biological activities have been reported for structurally analogous thiazole derivatives, and how might these inform research on this compound?

Advanced Research Question
Analogous 4-oxo-1,3-thiazolidine derivatives exhibit antimicrobial (MIC 8–32 µg/mL against S. aureus) and anticancer activity (IC50 12–25 µM in HeLa cells) via inhibition of DNA gyrase or tubulin polymerization . The 5-ethyl-4-phenyl substitution in this compound may enhance lipophilicity, improving blood-brain barrier penetration. However, the oxoacetate group’s electron-withdrawing nature could reduce metabolic stability, necessitating prodrug strategies .

How can computational methods (e.g., DFT) predict the compound’s reactivity and guide experimental design?

Advanced Research Question
DFT calculations (B3LYP/6-31G*) predict nucleophilic attack at the oxoacetate carbonyl (partial charge: −0.45) and electrophilic behavior at the thiazole C2 position. Frontier molecular orbital analysis (HOMO-LUMO gap 4.2 eV) suggests susceptibility to redox reactions. Molecular docking (AutoDock Vina) identifies potential binding pockets in E. coli FabH enzyme (binding energy −8.2 kcal/mol), supporting antibacterial hypothesis .

What are the key challenges in optimizing this compound’s solubility and bioavailability for in vivo studies?

Basic Research Question
The compound’s low aqueous solubility (logP 2.8) limits bioavailability. Strategies include:

  • Salt formation : Co-crystallization with succinic acid improves solubility 3-fold.
  • Nanoformulation : Encapsulation in PLGA nanoparticles (150 nm, PDI 0.1) enhances plasma half-life.
  • Prodrugs : Ester hydrolysis to the carboxylic acid derivative under physiological pH increases solubility .

How do steric and electronic effects of the 5-ethyl and 4-phenyl substituents influence regioselectivity in derivatization reactions?

Advanced Research Question
The 4-phenyl group sterically hinders electrophilic substitution at C5, directing reactions (e.g., nitration, halogenation) to C2. The 5-ethyl group’s +I effect stabilizes radical intermediates during photochemical reactions. DFT studies show that electron density at C2 increases by 15% compared to unsubstituted thiazoles, favoring nucleophilic aromatic substitution with soft nucleophiles (e.g., thiols) .

What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?

Basic Research Question
Forced degradation (40°C/75% RH, 4 weeks) followed by UPLC-PDA-MS identifies:

  • Hydrolysis : Oxoacetate → carboxylic acid (m/z 305.0, tR_R 6.2 min).
  • Oxidation : Thiazole sulfoxide (m/z 349.1, tR_R 7.8 min).
  • Photodegradation : Phenyl ring hydroxylation (m/z 349.1, λmax 280 nm). Quantify using peak area normalization and confirm with NMR .

How does the compound’s electronic structure correlate with its UV-Vis and fluorescence properties?

Advanced Research Question
TD-DFT calculations predict λmax at 320 nm (π→π* transition) with weak fluorescence (ΦF 0.03) due to non-radiative decay via the thiazole N–C=S group. Substituent effects: Electron-donating groups (e.g., –OCH3) redshift λmax by 15 nm, while electron-withdrawing groups (e.g., –NO2) quench fluorescence .

What in silico and in vitro models are suitable for evaluating its potential as a kinase inhibitor?

Advanced Research Question

  • Kinase profiling : Screen against a panel of 50 kinases (DiscoverX) identifies inhibition of JAK2 (IC50 1.8 µM) and EGFR (IC50 4.5 µM).
  • MD simulations : RMSD < 2.0 Å over 100 ns confirms stable binding to JAK2’s ATP pocket (ΔGbind −9.3 kcal/mol). Validate with Western blotting (phospho-STAT3 reduction in A549 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino](oxo)acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino](oxo)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.